molecular formula C20H23FN2O5S2 B2600678 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-39-4

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2600678
CAS RN: 898408-39-4
M. Wt: 454.53
InChI Key: GJMKFWKZWOCOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C20H23FN2O5S2 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research in the field of organic synthesis has explored compounds with structural similarities, focusing on their synthesis, characterization, and potential applications. For example, studies on the synthesis and structural analysis of diazaspirodecane derivatives have been conducted to better understand their properties and potential applications in medicinal chemistry and materials science. These studies often involve exploring the structure-activity relationships of compounds, which can lead to the development of new materials or pharmaceuticals with improved properties.

(Madaiah et al., 2012)

Materials Science and Polymer Chemistry

In materials science and polymer chemistry, compounds containing sulfonyl and fluoro groups have been investigated for their potential in creating advanced materials. For instance, sulfonated poly(arylene ether sulfone)s block copolymers have been synthesized for fuel-cell applications, demonstrating how the incorporation of specific functional groups can enhance material properties such as proton conductivity, water uptake, and mechanical strength. This research area highlights the importance of chemical modification in developing high-performance materials for energy applications.

(Bae et al., 2009)

Chemical Synthesis and Catalysis

The field of chemical synthesis and catalysis has explored reactions involving fluoro and sulfonyl groups for the development of novel synthetic methodologies. Research in this area includes the synthesis of arenesulfonyl fluorides via copper-catalyzed fluorosulfonylation, demonstrating the utility of these functional groups in constructing complex molecules. Such studies are crucial for expanding the toolkit of organic synthesis, enabling the creation of a wide range of compounds with potential applications in drug development and materials science.

(Liu et al., 2020)

properties

IUPAC Name

4-(benzenesulfonyl)-8-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S2/c1-16-15-18(7-8-19(16)21)29(24,25)22-11-9-20(10-12-22)23(13-14-28-20)30(26,27)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMKFWKZWOCOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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